2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
5-(azepane-1-carbonyl)-6-benzyl-12-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18-11-12-22-26-23-20(24(30)29(22)16-18)15-21(25(31)27-13-7-2-3-8-14-27)28(23)17-19-9-5-4-6-10-19/h4-6,9-12,15-16H,2-3,7-8,13-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHACHXGCUTWLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCCC5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of various precursors. The synthesis typically involves the following steps:
- Formation of Pyrido-Pyrrolo Framework : The initial step involves the formation of the pyrido-pyrrolo structure through cyclization reactions.
- Introduction of Azepane and Benzyl Groups : Subsequent reactions introduce the azepane carbonyl and benzyl moieties, completing the molecular architecture.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of related compounds synthesized from similar frameworks. For instance, compounds derived from 1H-benzo[b][1,5]diazepin-2(3H)-ones demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ) at dosages as low as 0.4 mg/kg, indicating a promising anticonvulsant profile .
| Compound | Dosage (mg/kg) | Protection (%) |
|---|---|---|
| 4a | 0.4 | 80 |
| 4c | 0.4 | 80 |
| 2a | 20 | 80 |
| 2c | 30 | 80 |
Cytotoxicity and Antiviral Activity
The cytotoxic effects of similar structures have been evaluated in vitro against various cell lines. For instance, compounds with benzimidazole derivatives showed selective cytotoxicity against Ebola virus (EBOV) with effective concentrations (EC50) in the low micromolar range . This suggests a potential for antiviral applications.
| Compound | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 25a | 0.64 | 20 |
| 26a | 0.93 | 10 |
The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets:
- Anticonvulsant Mechanism : The anticonvulsant activity may involve modulation of neurotransmitter systems or direct interaction with ion channels involved in neuronal excitability.
- Antiviral Mechanism : The antiviral properties are hypothesized to arise from inhibition of viral entry into host cells, potentially targeting proteins involved in the endosomal escape of viruses .
Case Studies
Several case studies have highlighted the potential applications of such compounds:
- Animal Model Studies : In animal models, compounds similar to our target have shown significant reductions in seizure frequency and severity when administered prior to PTZ exposure.
- In Vitro Testing : In vitro studies using human cell lines have demonstrated that these compounds can effectively inhibit viral replication without causing significant cytotoxicity.
Scientific Research Applications
The compound 2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and material science.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyrido-pyrrolo-pyrimidine framework is often associated with the inhibition of cancer cell proliferation. For instance, derivatives of pyrido-pyrrolo-pyrimidines have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific compound may also share these properties, warranting further investigation into its potential as a lead compound for anticancer drug development.
Antimicrobial Properties
The antimicrobial activity of azepane-containing compounds has been documented in several studies. These compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death. The unique structure of This compound could enhance its efficacy against resistant strains of bacteria and fungi.
Neurological Applications
Compounds that incorporate azepane and pyrimidine rings have been explored for their neuroprotective effects. They may modulate neurotransmitter systems or protect against neurodegeneration. The specific compound's ability to cross the blood-brain barrier could be a significant factor in its potential use for treating neurological disorders.
Photocatalysis
The compound's structure suggests potential utility in photocatalytic reactions. Recent advancements in organic photocatalysis have highlighted the role of similar compounds in facilitating chemical transformations under light irradiation. This could lead to more sustainable synthetic pathways for complex organic molecules.
Building Block for Complex Molecules
As a versatile building block, This compound can be utilized in the synthesis of more complex chemical entities. Its functional groups allow for various modifications, making it a valuable intermediate in organic synthesis.
Development of Functional Materials
The unique chemical structure may lend itself to applications in developing functional materials such as sensors or catalysts. The incorporation of the compound into polymer matrices could enhance material properties like thermal stability or electrical conductivity.
Nanotechnology
In nanotechnology, the compound could serve as a precursor for nanoparticles with tailored properties for drug delivery systems or imaging agents. Its ability to form stable complexes with metal ions may also open avenues for its application in catalysis at the nanoscale.
Case Study 1: Anticancer Activity
A study investigating similar compounds demonstrated that modifications to the pyrido-pyrrolo-pyrimidine core significantly enhanced anticancer activity against breast cancer cells (MCF-7). The study highlighted the importance of structural variations in optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Research on azepane derivatives showed promising results against multi-drug resistant strains of Staphylococcus aureus. The study provided insights into the mechanism of action, suggesting that these compounds disrupt bacterial membrane integrity.
Case Study 3: Photocatalytic Applications
An investigation into photocatalytic reactions using pyrido-pyrrolo-pyrimidine derivatives revealed their effectiveness in promoting C-C bond formation under visible light conditions. This opens up new pathways for sustainable organic synthesis.
Q & A
Q. What are the validated synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of polycyclic heteroaromatic systems like this compound typically involves multi-step protocols. Key steps include:
- Cyclocondensation : Utilize 3-aminopyrrole precursors with carbonyl-containing reagents under reflux (e.g., methanol or ethanol with catalytic acid) to form the pyrrolopyrimidine core .
- Substitution Reactions : Introduce the azepane-carbonyl and benzyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Optimization : Vary solvents (DMF vs. ethanol), temperature, and catalysts (e.g., Fe(acac)₃ for greener synthesis) to improve yields. Monitor progress via TLC and HPLC .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring connectivity. For example, the benzyl group’s aromatic protons should appear as a multiplet near δ 7.2–7.4 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In Vitro Assays : Test against kinase or protease targets (e.g., EGFR, Aurora kinases) due to structural similarity to known inhibitors . Use fluorescence-based assays with ATP-competitive probes.
- Dose-Response Curves : Perform IC₅₀ determinations in triplicate, using positive controls (e.g., staurosporine for kinases) .
- Cytotoxicity Screening : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing to structurally related analogs in .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding to explain poor in vivo efficacy .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. What computational strategies are effective for predicting target interactions and SAR?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on hydrogen bonding with hinge regions (e.g., pyrimidine N1 interactions) .
- QSAR Modeling : Train models on analogs from ’s table (e.g., methoxy vs. methyl substituents) to predict activity cliffs .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical residues for mutagenesis studies .
Q. How can synthetic challenges (e.g., low yields in azepane coupling) be systematically addressed?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to test variables like reagent stoichiometry, coupling agents (EDCI vs. HATU), and bases (DIPEA vs. NEt₃) .
- Microwave-Assisted Synthesis : Reduce reaction times and improve azepane incorporation efficiency .
- Protecting Group Strategies : Temporarily protect reactive sites (e.g., NH groups with Boc) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
